molecular formula C9H11NO2 B8723700 2-Methylisoindoline-5,6-diol CAS No. 105358-74-5

2-Methylisoindoline-5,6-diol

Cat. No. B8723700
CAS RN: 105358-74-5
M. Wt: 165.19 g/mol
InChI Key: CDONILBQFJJVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylisoindoline-5,6-diol is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylisoindoline-5,6-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylisoindoline-5,6-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105358-74-5

Product Name

2-Methylisoindoline-5,6-diol

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-1,3-dihydroisoindole-5,6-diol

InChI

InChI=1S/C9H11NO2/c1-10-4-6-2-8(11)9(12)3-7(6)5-10/h2-3,11-12H,4-5H2,1H3

InChI Key

CDONILBQFJJVFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=C(C=C2C1)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

15.39 g (66 mmol) of 5,6-dihydroxyisoindoline hydrobromide and 4.48 g (66 mmol) of sodium formate were dissolved in 100 ml of a 50% formic acid aqueous solution, and then 5.17 ml (70 mmol) of 37% formalin was added thereto. The mixture was stirred at 80° C. for 4 hours. Then, the solvent was distilled off under reduced pressure, and the residue was dissolved in 200 ml of water and subjected to active carbon treatment. The active carbon was filtered off, and the filtrate was stirred under cooling with ice, and adjusted to pH 8.0 with a saturated sodium hydrogen carbonate aqueous solution, and then it was stirred at the same temperature for about 30 minutes. The precipitates were collected, and washed with water to obtain yellowish green primary crystalline powder. This powder was combined with secondary crystalline powder obtained from the filtrate, and after an addition of 300 ml of water, stirred for 30 minutes. The insolubles was collected to obtain 7.87 g (yield: 72.3%) of the above identified compound.
Quantity
15.39 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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